molecular formula C17H18N2O4S B2589197 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 941932-26-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2589197
CAS No.: 941932-26-9
M. Wt: 346.4
InChI Key: QWXREJROLLUPKO-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is an organic compound belonging to the class of phenylacetamides This compound is characterized by the presence of a phenyl ring substituted with an isothiazolidine-1,1-dioxide moiety and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: A compound with a similar isothiazolidine-1,1-dioxide moiety.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyacetamide group and isothiazolidine-1,1-dioxide moiety contribute to its potential as a versatile building block in synthetic chemistry and its therapeutic potential in medicinal applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(13-23-16-8-2-1-3-9-16)18-14-6-4-7-15(12-14)19-10-5-11-24(19,21)22/h1-4,6-9,12H,5,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXREJROLLUPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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